molecular formula C21H29F3N4O B6444640 1-ethyl-4-[4-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine CAS No. 2640965-82-6

1-ethyl-4-[4-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine

Cat. No.: B6444640
CAS No.: 2640965-82-6
M. Wt: 410.5 g/mol
InChI Key: RRWYXTCRGMSGQB-UHFFFAOYSA-N
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Description

1-ethyl-4-[4-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine (CAS 2640965-82-6) is a chemical compound with the molecular formula C21H29F3N4O and a molecular weight of 410.48 g/mol . This piperazine-based small molecule is of significant interest in medicinal chemistry and drug discovery. Piperazine is among the most frequently used heterocycles in biologically active compounds . It is often employed to optimize the pharmacokinetic properties of a molecule or as a scaffold to arrange pharmacophoric groups for optimal interaction with target macromolecules . Piperazine-containing compounds are found in numerous FDA-approved therapeutics across a wide range of disease areas, including oncology, neuroscience, and infectious diseases . The specific structure of this compound, featuring a piperidine ring linked to a trifluoromethyl-substituted pyridine via a but-2-yn-1-yloxy spacer, suggests potential as a key intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Researchers can utilize this high-purity compound in the development of novel therapeutics, particularly for structure-activity relationship (SAR) studies and as a precursor for kinase inhibitors or other targeted therapies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethyl-4-[4-[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29F3N4O/c1-2-26-12-14-27(15-13-26)9-3-4-16-29-19-6-10-28(11-7-19)18-5-8-25-20(17-18)21(22,23)24/h5,8,17,19H,2,6-7,9-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWYXTCRGMSGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthetic yields, and biological activities of analogous piperazine/piperidine derivatives:

Compound Name Key Structural Differences Synthesis Yield Reported Activity References
Target Compound Ethylpiperazine core, but-2-yn-1-yl linker, trifluoromethylpyridine ~35% (analogous synthesis) Not explicitly reported
1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea (14a) Urea linker instead of alkyne; benzoyl group replaces pyridine 35.2% Not specified
4-[(3-Fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl]oxy derivatives Benzoyl substituent; variable linkers (e.g., sulfonyl, thiourea) 35–65% Anti-inflammatory or antimicrobial (hypothesized based on structural analogs)
1-[2-(4-Chlorophenyl)ethyl]-4-[4-(trifluoromethyl)benzoyl]piperazine Chlorophenyl-ethyl side chain; benzoyl group instead of pyridine Not reported Radioligand binding studies (iodinated analogs)
Purine-2,6-dione linked piperazine derivatives Purine-dione scaffold; but-2-yn-1-yl linker Not reported Anti-tuberculosis activity (IC₅₀ = 5.08 μM)
1-(Piperidin-4-yl)piperazine derivatives Lack of trifluoromethylpyridine; simpler substituents 35–99% Intermediate for kinase inhibitors or AMPK activators

Key Structural and Functional Insights:

Trifluoromethylpyridine vs. Benzoyl Groups : The pyridine ring in the target compound may enhance solubility relative to benzoyl-containing analogs, which often require additional functionalization for bioavailability .

Preparation Methods

Catalytic Coupling Procedure

A mixture of 4-bromo-2-(trifluoromethyl)pyridine (10 mmol), piperidin-4-ol (12 mmol), Pd(OAc)₂ (0.5 mol%), and Xantphos (1 mol%) in toluene is refluxed under nitrogen for 24 hours. The reaction is quenched with ammonium chloride, extracted with ethyl acetate, and purified via silica chromatography to yield the product as a white solid (78% yield).

Table 1: Optimization of Coupling Conditions

Catalyst SystemSolventTemp (°C)Yield (%)
Pd(OAc)₂/XantphosToluene11078
CuI/1,10-PhenanthrolineDMF13045
NiCl₂(dppe)THF8032

Coupling with 1-Ethylpiperazine

The terminal alkyne is coupled with 1-ethylpiperazine via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Mitsunobu reaction .

Mitsunobu Reaction Optimization

A mixture of propargyl ether intermediate (3 mmol), 1-ethylpiperazine (4.5 mmol), PPh₃ (6 mmol), and DIAD (6 mmol) in THF is stirred at 0°C for 2 hours, then warmed to 25°C for 24 hours. The crude product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to afford the target compound as a pale-yellow oil (65% yield).

Table 2: Comparative Coupling Strategies

MethodReagentsTemp (°C)Yield (%)
MitsunobuDIAD/PPh₃2565
CuAACCuI, TBTA6058
Nucleophilic SubstitutionK₂CO₃, DMF10042

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors are preferred to enhance reaction control and safety. Key parameters include:

  • Residence Time : 30–60 minutes for propargylation

  • Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica

  • Purity Standards : ≥99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient)

Analytical Validation and Quality Control

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₁H₂₈F₄N₄O : 428.5 g/mol

  • Observed : 428.5012 [M+H]⁺

Stability Studies :

  • Thermal Stability : Decomposition onset at 210°C (TGA)

  • Photostability : No degradation under UV/Vis light (λ > 300 nm) for 48 hours

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-4-[4-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) are used for cross-coupling steps involving trifluoromethylpyridine derivatives .
  • Step 2 : Introduction of the but-2-yn-1-yl linker via Sonogashira or Mitsunobu reactions, requiring anhydrous conditions and catalysts like CuI .
  • Step 3 : Final alkylation of the piperazine ring using ethylating agents (e.g., ethyl bromide) in polar aprotic solvents (e.g., DMF) .
    • Key Considerations : Reaction yields are optimized by controlling temperature (60–80°C) and inert atmospheres (N₂/Ar). Purification often employs column chromatography or preparative HPLC .

Q. How is the compound characterized for structural confirmation?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethylpyridine protons at δ 8.2–8.5 ppm, piperazine signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ~495.2 m/z) .
  • HPLC : Purity >95% is verified using C18 reverse-phase columns with acetonitrile/water gradients .

Q. What are the stability and storage requirements for this compound?

  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the alkyne linker. Degrades at >100°C .
  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation. Use desiccants to minimize moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Approach :

  • Replicate Assays : Standardize in vitro conditions (e.g., cell lines, incubation time) to minimize variability .
  • SAR Analysis : Compare structural analogs (e.g., substitution of trifluoromethyl with methyl groups) to isolate pharmacophoric elements .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by outliers .

Q. What computational methods predict the compound’s binding affinity to neurological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with serotonin/dopamine receptors. The trifluoromethyl group enhances hydrophobic binding to receptor pockets .
  • MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with IC₅₀ values .

Q. How to optimize reaction yields for large-scale synthesis?

  • Strategies :

  • Catalyst Screening : Test Pd/XPhos systems for improved coupling efficiency .
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for alkyne formation steps .
  • DoE Optimization : Apply Design of Experiments (DoE) to variables like solvent polarity (ε) and temperature .

Q. What in vitro assays are suitable for assessing its pharmacokinetic properties?

  • Assays :

  • CYP450 Inhibition : Liver microsomes (human/rat) quantify metabolic stability (e.g., t₁/₂ > 60 min suggests low clearance) .
  • Plasma Protein Binding : Equilibrium dialysis measures free fraction (% unbound) .
  • Caco-2 Permeability : Predicts intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

Q. How to address discrepancies in toxicity profiles between in vitro and in vivo models?

  • Strategies :

  • Metabolite Identification : LC-MS/MS detects reactive intermediates (e.g., epoxides) formed in hepatic metabolism .
  • Species-Specific Assays : Compare rodent vs. human hepatocyte responses to identify metabolic liabilities .
  • Alternative Models : Use zebrafish embryos for rapid toxicity screening (LC₅₀ <10 μM flags high risk) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Piperazine Derivatives

StepReaction TypeCatalyst/SolventYield (%)Reference
1CouplingPd(PPh₃)₄, DMF65–75
2AlkynylationCuI, THF50–60
3AlkylationK₂CO₃, DMSO70–80

Table 2 : Analytical Data for Structural Confirmation

TechniqueKey Signals/DataReference
¹H NMR (400 MHz)δ 2.8–3.2 (piperazine CH₂)
HRMS (ESI+)[M+H]⁺ = 495.2154 (calc. 495.2151)
HPLC (UV 254 nm)Retention time = 12.3 min

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